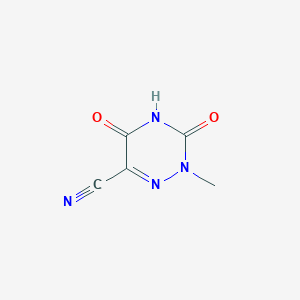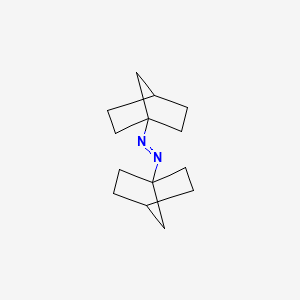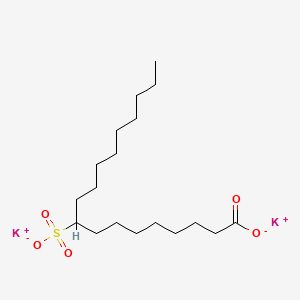
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes a triazine ring substituted with a methyl group, two oxo groups, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a hydrazine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are crucial to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methyl group and carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxo groups, while reduction can produce hydroxylated triazines.
科学的研究の応用
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may modulate signaling pathways involved in disease progression, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile: Known for its unique triazine ring structure.
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
2-Methyl-3,5-dioxo-1,2,4-triazine-6-thiol: Contains a thiol group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
CAS番号 |
89282-23-5 |
|---|---|
分子式 |
C5H4N4O2 |
分子量 |
152.11 g/mol |
IUPAC名 |
2-methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C5H4N4O2/c1-9-5(11)7-4(10)3(2-6)8-9/h1H3,(H,7,10,11) |
InChIキー |
PKJZNQYXTPSJAS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)NC(=O)C(=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)


![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)



![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)



